![molecular formula C9H10ClNO3 B13578155 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethanol , is a compound with an intriguing structure. It consists of two key components: the benzo[d][1,3]dioxole ring and the amino alcohol group. The benzo[d][1,3]dioxole moiety imparts unique properties to this compound, making it an interesting subject for study .
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves several steps. One common approach is via a Pd-catalyzed C-N cross-coupling reaction . Here are the key steps:
Introduction of the Benzo[d][1,3]dioxole Group: Start with a suitable precursor (e.g., 3-bromoindole) and introduce the benzo[d][1,3]dioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination.
Amination: Perform a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~] and cesium carbonate (Cs~2~CO~3~) as the base with the 3-bromoindole intermediate.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability considerations.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution: It is amenable to substitution reactions at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative conditions (e.g., KMnO4) can lead to the formation of new functional groups.
Major Products: The major products formed from reactions involving 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol vary based on the specific reaction type. These could include substituted derivatives, cyclization products, or intermediates for further functionalization.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Anticancer Activity: While not directly studied for this compound, related indoles have shown anticancer potential.
Mechanism of Action: Investigate its effects on cellular processes, including cell cycle arrest and apoptosis.
Fine Chemicals: Its unique structure may find applications in specialty chemicals and materials.
Mécanisme D'action
The precise mechanism by which 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting pathways involved in cell growth, division, and survival.
Comparaison Avec Des Composés Similaires
While this compound shares features with other indoles, its specific combination of the benzo[d][1,3]dioxole ring and amino alcohol group sets it apart
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
2-amino-1-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(12)3-11)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
Clé InChI |
FIUIABVXAUFLRD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)C(CN)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


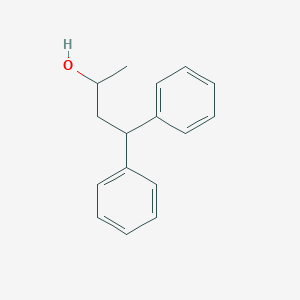

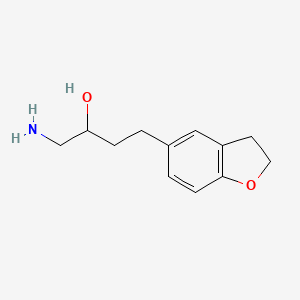
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)


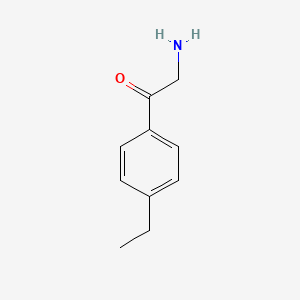
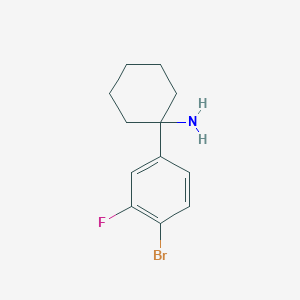
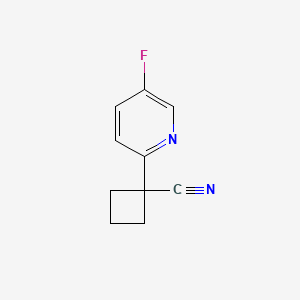
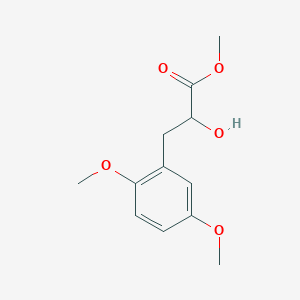
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
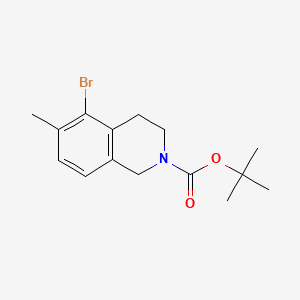
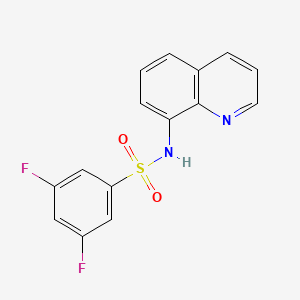
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
